molecular formula C11H14N2O2 B13467621 Ethyl 6-(azetidin-3-yl)nicotinate

Ethyl 6-(azetidin-3-yl)nicotinate

Cat. No.: B13467621
M. Wt: 206.24 g/mol
InChI Key: FQZQOVAOVLESPH-UHFFFAOYSA-N
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Description

Ethyl 6-(azetidin-3-yl)nicotinate is a compound that belongs to the class of heterocyclic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(azetidin-3-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with azetidine intermediates. One common method includes the use of ethyl nicotinate and azetidin-3-ylamine under specific reaction conditions to form the desired product. The reaction is often catalyzed by bases such as triethylamine and conducted in solvents like dichloromethane at controlled temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(azetidin-3-yl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the nicotinate moiety, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

Ethyl 6-(azetidin-3-yl)nicotinate has been explored for its applications in several scientific fields:

    Chemistry: Used as a building block in organic synthesis to create complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(azetidin-3-yl)nicotinate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Ethyl 6-(azetidin-3-yl)nicotinate can be compared with other similar compounds, such as:

    Ethyl nicotinate: Lacks the azetidine ring, making it less reactive and with different biological properties.

    Azetidine derivatives: Compounds like azetidine-2-carboxylic acid share the azetidine ring but differ in their functional groups and overall reactivity.

The uniqueness of this compound lies in its combined structure of nicotinate and azetidine, providing a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 6-(azetidin-3-yl)pyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)8-3-4-10(13-7-8)9-5-12-6-9/h3-4,7,9,12H,2,5-6H2,1H3

InChI Key

FQZQOVAOVLESPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C2CNC2

Origin of Product

United States

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